molecular formula C17H16F3NO3 B266961 N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide

N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide

カタログ番号 B266961
分子量: 339.31 g/mol
InChIキー: VPPQLULYXASQRZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide, commonly known as TAK-659, is a potent and selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling and plays a critical role in the development and activation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

作用機序

TAK-659 selectively inhibits N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide, which is a key mediator of B-cell receptor signaling. By blocking N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide, TAK-659 disrupts the activation and proliferation of B-cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
In preclinical studies, TAK-659 has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, inhibit proliferation and migration of cancer cells, and suppress tumor growth. TAK-659 has also been shown to modulate the immune microenvironment, leading to enhanced antitumor activity and improved efficacy of other therapies.

実験室実験の利点と制限

One of the major advantages of TAK-659 is its high selectivity for N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide, which reduces the risk of off-target effects and toxicity. TAK-659 has also shown good oral bioavailability and pharmacokinetics, making it a promising candidate for clinical development. However, TAK-659 has some limitations in laboratory experiments, including its limited solubility in water and the need for specialized equipment and expertise for its synthesis and characterization.

将来の方向性

There are several potential future directions for the development of TAK-659 and other N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide inhibitors. These include:
1. Combination therapies: TAK-659 has shown promising results in combination with other therapies, such as immune checkpoint inhibitors and chemotherapy. Further studies are needed to optimize combination regimens and identify synergistic effects.
2. Biomarker identification: Biomarkers that predict response to N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide inhibitors could help identify patients who are most likely to benefit from these therapies. Further research is needed to identify and validate such biomarkers.
3. New indications: N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide inhibitors have shown activity in various B-cell malignancies, but their potential in other cancers and autoimmune diseases is still being explored.
4. Improved formulations: The limited solubility of TAK-659 and other N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide inhibitors could be addressed through the development of improved formulations, such as prodrugs or nanoparticles.
In conclusion, TAK-659 is a promising N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide inhibitor that has shown potent antitumor activity in preclinical studies. Further research is needed to optimize its clinical development and identify its potential in other indications.

合成法

The synthesis of TAK-659 involves several steps, including the preparation of intermediates and their subsequent coupling reactions. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

科学的研究の応用

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 has demonstrated potent antitumor activity, both as a single agent and in combination with other therapies.

特性

製品名

N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide

分子式

C17H16F3NO3

分子量

339.31 g/mol

IUPAC名

N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C17H16F3NO3/c1-23-9-10-24-15-7-5-14(6-8-15)21-16(22)12-3-2-4-13(11-12)17(18,19)20/h2-8,11H,9-10H2,1H3,(H,21,22)

InChIキー

VPPQLULYXASQRZ-UHFFFAOYSA-N

SMILES

COCCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F

正規SMILES

COCCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。